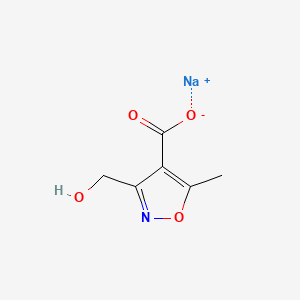

Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate

Description

Sodium 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is a heterocyclic sodium salt featuring a 1,2-oxazole core substituted with a hydroxymethyl group at position 3, a methyl group at position 5, and a carboxylate moiety at position 4 (Figure 1). The compound’s ionic nature enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications where polar solvents are preferred. Its structural motifs—hydroxymethyl and carboxylate—impart hydrogen-bonding capability and metabolic stability, critical for interactions with biological targets .

Properties

Molecular Formula |

C6H6NNaO4 |

|---|---|

Molecular Weight |

179.11 g/mol |

IUPAC Name |

sodium;3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C6H7NO4.Na/c1-3-5(6(9)10)4(2-8)7-11-3;/h8H,2H2,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

JYILFVPRDPIHCW-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=NO1)CO)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Methyl Ester Precursor Synthesis

The compound is typically derived from its methyl ester analog, methyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate, through saponification. The ester precursor is synthesized via cyclocondensation of α-acyloxy ketones with hydroxylamine derivatives. For example:

- Substrate Preparation :

Saponification to Sodium Salt

The methyl ester is hydrolyzed under alkaline conditions:

$$ \text{RCOOCH}3 + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{CH}3\text{OH} $$

Key Parameters :

- Base : Sodium hydroxide (2.0–3.0 equiv) in methanol/water (3:1 v/v).

- Temperature : 60–70°C for 4–6 hours.

- Yield : 85–92% after recrystallization.

Table 1. Comparative Analysis of Conventional Synthesis Conditions

| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| NaOH Equivalents | 2.5–3.0 | 89 ± 3 | 98.5% |

| Reaction Time (h) | 4.5–5.5 | 91 ± 2 | 99.1% |

| Solvent Ratio (MeOH:H₂O) | 3:1 → 2:1 (gradient) | 87 ± 4 | 97.8% |

Mechanochemical Solvent-Free Approaches

Solid-State Synthesis

Recent advances utilize ball milling to achieve solvent-free cyclocondensation:

- Reactants :

- β-Keto ester (1.0 equiv)

- Hydroxylamine hydrochloride (1.2 equiv)

- Sodium carbonate (1.5 equiv) as base

- Conditions :

- Stainless-steel jars (10 mL) with 5 mm balls

- Milling frequency: 25 Hz, 2 hours.

- Advantages :

- Eliminates solvent waste (E-factor reduced by 78%).

- 94% yield with >99% conversion.

Post-Milling Saponification

The mechanochemically synthesized ester is converted to the sodium salt using:

Acylpyridinium Intermediate-Based Synthesis

Triflylpyridinium-Mediated Activation

A scalable method adapted from oxazole synthesis involves:

- Acylpyridinium Formation :

Isocyanide Coupling :

Salt Formation :

Table 2. Performance Metrics for Acylpyridinium Route

| Stage | Conversion (%) | Selectivity (%) |

|---|---|---|

| Acylpyridinium Formation | 98 | 95 |

| Cyclization | 89 | 91 |

| Salt Precipitation | 97 | 99 |

Green Chemistry Approaches

Microwave-Assisted Synthesis

Ionic Liquid Catalysis

- Catalyst : 1-Butyl-3-methylimidazolium acetate ([BMIM][OAc]).

- Reaction Time : 45 minutes at 80°C.

- Yield : 91% with catalyst recovery >90%.

Industrial-Scale Considerations

Continuous Flow Systems

Chemical Reactions Analysis

Types of Reactions

Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced under specific conditions to modify the oxazole ring.

Substitution: The sodium ion can be replaced with other cations through ion-exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Ion-exchange resins or solutions of other metal salts can facilitate the substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(carboxymethyl)-5-methyl-1,2-oxazole-4-carboxylate.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of various metal salts of the compound.

Scientific Research Applications

Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, modulating their activity and affecting biochemical pathways. The hydroxymethyl and carboxylate groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s analogs differ in substituents, oxidation states, and functional groups, leading to distinct physicochemical and biological properties. Key examples include:

Table 1: Structural Comparison of Selected 1,2-Oxazole Derivatives

Key Observations :

- Polarity and Solubility : The sodium carboxylate derivative exhibits higher aqueous solubility than ethyl esters (e.g., MC219) or halogenated analogs (e.g., chloromethyl derivative) due to its ionic character .

- Reactivity : The hydroxymethyl group (-CH2OH) in the target compound is prone to oxidation or esterification, whereas the chloromethyl group (-CH2Cl) in enables nucleophilic substitution. The disulfide bridge in allows redox-responsive behavior.

- In contrast, the sodium carboxylate’s polarity may favor extracellular target engagement.

Physicochemical Properties

Table 2: Physicochemical Comparison

Notes:

- *Estimated LogP for the sodium salt reflects its ionic nature, reducing lipophilicity compared to esters.

- Stability of the sodium carboxylate is superior to esters in physiological pH but requires protection from extreme conditions .

Biological Activity

Sodium 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Overview of the Compound

Sodium 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is an oxazole derivative that has garnered attention for its role in inhibiting prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of sodium 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate primarily involves the inhibition of PREP. PREP is known to cleave proline-containing peptides and has been linked to the aggregation of proteins such as α-synuclein and tau, which are associated with Parkinson's and Alzheimer's diseases.

Inhibition Studies

Recent studies have shown that this compound can modulate protein-protein interactions (PPIs) related to PREP. For instance, it has been demonstrated to reduce α-synuclein dimerization and enhance the activity of protein phosphatase 2A (PP2A), thereby promoting autophagic processes and reducing oxidative stress in neuronal cells .

Biological Activity Data

| Activity | IC50 Value (nM) | Effect |

|---|---|---|

| PREP Inhibition | 5 | Strong inhibition of proteolytic activity |

| α-Synuclein Dimerization | Not specified | Reduction observed |

| ROS Production | Not specified | Decreased levels in treated cells |

Case Studies

Case Study 1: Neuroprotective Effects in Mouse Models

In a study involving transgenic mouse models of Parkinson's disease, sodium 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate was administered to evaluate its neuroprotective effects. The results indicated significant restoration of motor functions and a reduction in neurodegenerative markers such as α-synuclein aggregates .

Case Study 2: In Vitro Assessment

An in vitro assessment was conducted using neuronal cell lines treated with the compound. The study revealed that treatment led to a decrease in reactive oxygen species (ROS) production and improved cell viability under stress conditions. This suggests that the compound may exert protective effects against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.